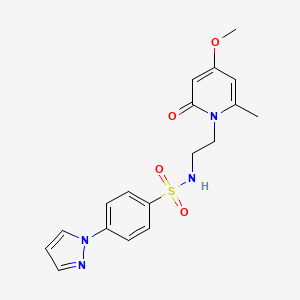

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Descripción

N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridinone ring substituted with methoxy and methyl groups, linked via an ethyl chain to a benzenesulfonamide moiety with a pyrazole substituent.

Propiedades

IUPAC Name |

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-14-12-16(26-2)13-18(23)21(14)11-9-20-27(24,25)17-6-4-15(5-7-17)22-10-3-8-19-22/h3-8,10,12-13,20H,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHUQDDSMWYZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Pyridine Derivative : Contributes to its chemical properties.

- Benzene Sulfonamide Moiety : Enhances biological activity.

- Methoxy and Methyl Substituents : Affect its interaction with biological targets.

The molecular formula of the compound is , with a molecular weight of 368.43 g/mol.

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide primarily acts as an inhibitor of histone methyltransferase EZH2 . This enzyme is integral to gene silencing through histone methylation. By inhibiting EZH2, the compound may reverse epigenetic silencing of tumor suppressor genes, making it a promising candidate for cancer therapeutics.

Biochemical Pathways

The inhibition of EZH2 affects the Polycomb Repressive Complex 2 (PRC2) pathway, leading to:

- Disruption of Transcriptional Silencing : Reactivating silenced genes involved in tumor suppression.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cell lines by reactivating silenced tumor suppressor genes. The following table summarizes key findings from various studies on its anticancer properties:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 5.0 | EZH2 Inhibition | |

| MCF7 | 3.5 | Apoptosis Induction | |

| A549 | 4.0 | Cell Cycle Arrest |

Case Studies

Case Study 1: EZH2 Inhibition in Cancer Therapy

A study published in Nature explored the effect of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide on various cancer cell lines. The results showed that the compound effectively inhibited cell growth and induced apoptosis in both breast and lung cancer cells.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the methoxy and methyl groups significantly impacted the compound's potency against EZH2. The presence of these groups was crucial for maintaining high binding affinity and selectivity towards the enzyme, as demonstrated in comparative studies with structurally similar compounds.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The provided evidence focuses on unrelated compounds (e.g., benzo-oxazin derivatives, pyrrolidides), but structural and synthetic parallels can be drawn:

Structural Comparisons

Pharmacological Implications

- Benzo-oxazin Derivatives: Noted for antimicrobial or antitumor activity in related studies (unmentioned in ) .

- Sulfonamide Analogs: Known for targeting carbonic anhydrases (e.g., acetazolamide) due to sulfonamide’s zinc-binding capability. The pyridinone moiety may enhance solubility, while pyrazole could modulate receptor selectivity.

Key Limitations

- No activity data or direct comparisons for the target compound are available in the provided evidence.

- Structural analogs in –2 prioritize heterocyclic diversity (oxazin, triazine) over sulfonamide-pyrazole motifs, limiting functional comparisons.

Research Findings and Data Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.